N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Description

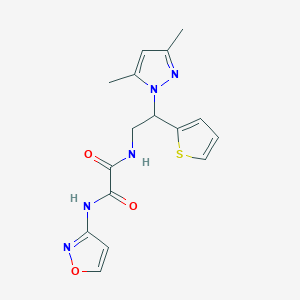

The compound N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a structurally complex molecule featuring three heterocyclic systems:

- A 3,5-dimethyl-1H-pyrazole ring, known for its role in coordination chemistry and pharmacological activity .

- A thiophen-2-yl group, which enhances lipophilicity and membrane permeability .

These components are interconnected via an ethyl linker and an oxalamide bridge, a functional group that may facilitate hydrogen bonding and influence pharmacokinetic properties.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-10-8-11(2)21(19-10)12(13-4-3-7-25-13)9-17-15(22)16(23)18-14-5-6-24-20-14/h3-8,12H,9H2,1-2H3,(H,17,22)(H,18,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELHOHQRKGCXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound notable for its potential biological activities. Its unique structural features, including a pyrazole ring, a thiophene moiety, and an oxalamide functional group, suggest a diverse range of pharmacological applications. This article aims to summarize the biological activity of this compound based on recent research findings.

- Molecular Formula : C20H22N4O2S

- Molecular Weight : 414.5 g/mol

- CAS Number : 2034564-77-5

1. Antioxidant and Neuroprotective Effects

Research indicates that compounds with pyrazole and thiophene structures often exhibit significant antioxidant properties , which are crucial for neuroprotection. The compound has been screened against various enzymes and receptors to evaluate its potential as a neuroprotective agent. Preliminary results suggest that it may inhibit oxidative stress pathways, thereby protecting neuronal cells from damage associated with neurodegenerative diseases.

2. Thermal Sensation Modulation

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has shown promise in modulating ion channels, particularly the TRPM8 channel. This channel is involved in thermosensation and pain pathways, indicating potential therapeutic applications in pain management and related disorders .

3. Anti-inflammatory Properties

The compound's structural characteristics suggest that it may exhibit anti-inflammatory effects . Studies have highlighted the efficacy of similar pyrazole derivatives in reducing inflammation markers such as TNF-α and IL-6 in vitro. These compounds have demonstrated comparable effects to established anti-inflammatory drugs .

Case Study 1: Neuroprotective Screening

In a study investigating the neuroprotective effects of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, researchers utilized cellular models exposed to oxidative stress. The compound was shown to significantly reduce cell death and reactive oxygen species (ROS) levels compared to control groups, suggesting its potential role as a neuroprotective agent.

Case Study 2: Pain Management Modulation

Another study focused on the modulation of TRPM8 channels by this compound. Electrophysiological experiments demonstrated that N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide could inhibit TRPM8 activity, leading to decreased sensitivity to cold stimuli in animal models. This finding supports its potential application in developing analgesic therapies .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and related molecules:

Key Observations:

Heterocycle Diversity: The target compound uniquely combines pyrazole, thiophene, and isoxazole, whereas propanamide derivatives () utilize thiazole and oxadiazole. The Cd-pyrazole complex () demonstrates pyrazole’s versatility as a ligand in coordination chemistry, contrasting with its role in the target compound as a substituent for hydrophobic interactions .

Functional Group Impact :

- The oxalamide bridge in the target compound may improve hydrogen-bonding capacity compared to the sulfonate group in e, which enhances solubility but reduces membrane permeability .

- The ethyl linker in the target compound provides conformational flexibility, unlike the rigid aromatic systems in ’s propanamides .

Pharmacological and Physicochemical Properties

- Synthetic Pathways: outlines multi-step synthesis involving hydrazine reflux and nucleophilic substitution, which may parallel the target compound’s synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.